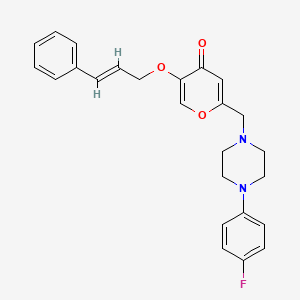

5-(cinnamyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

Description

The compound 5-(cinnamyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one features a pyran-4-one core substituted at position 5 with a cinnamyloxy group (a phenylpropenyl ether) and at position 2 with a piperazine ring modified by a 4-fluorophenyl group.

Properties

IUPAC Name |

2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-[(E)-3-phenylprop-2-enoxy]pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN2O3/c26-21-8-10-22(11-9-21)28-14-12-27(13-15-28)18-23-17-24(29)25(19-31-23)30-16-4-7-20-5-2-1-3-6-20/h1-11,17,19H,12-16,18H2/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOXXVWPXOFQCI-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC=CC3=CC=CC=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC(=O)C(=CO2)OC/C=C/C3=CC=CC=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cinnamyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the cinnamyloxy group: This step involves the reaction of cinnamyl alcohol with an appropriate halogenating agent to form cinnamyl halide, which is then reacted with a suitable nucleophile to form the cinnamyloxy group.

Synthesis of the piperazine derivative: The piperazine ring is functionalized with a 4-fluorophenyl group through nucleophilic substitution reactions.

Coupling of the piperazine derivative with the pyranone core: The functionalized piperazine is then coupled with the pyranone core through a series of condensation reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-(cinnamyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule, such as carbonyl groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and cinnamyloxy moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(cinnamyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(cinnamyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The fluorophenyl-piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the compound may inhibit certain enzymes or signaling pathways involved in cell proliferation and survival, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

Pyran-4-One Derivatives

Quinoline-Based Analogs

- Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) (): Replaces pyran-4-one with a quinoline core linked to a fluorophenylpiperazine via an ester bond.

Triazole-Thione Derivatives

Pharmacophoric and Physicochemical Insights

- Fluorophenylpiperazine Motif: Present in C4 (quinoline), 21a (triazole-thione), and the target compound. This group is frequently used to enhance binding to serotonin or dopamine receptors due to its electron-withdrawing fluorine and piperazine flexibility .

- Cinnamyloxy vs. Hydroxy/Ester Groups :

- Core Structure Impact: Pyran-4-one cores (target compound, ) are electron-rich and may participate in hydrogen bonding, whereas quinoline (C4) and triazole-thione (21a) cores prioritize aromatic interactions .

Biological Activity

5-(Cinnamyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, emphasizing its pharmacological properties and therapeutic applications.

Chemical Structure

The compound features a pyran ring substituted with a cinnamyloxy group and a piperazine moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of 4H-pyrans, including the compound , exhibit significant antimicrobial properties. A study demonstrated that various 4H-pyran derivatives showed promising activity against Mycobacterium bovis (BCG), highlighting their potential as antimicrobial agents . The incorporation of the piperazine group in this compound may further enhance its efficacy against bacterial strains.

Anticancer Properties

Compounds similar to this compound have been investigated for anticancer properties. The structure's ability to interact with various cellular pathways suggests potential in inhibiting cancer cell proliferation. Studies have shown that certain pyran derivatives can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .

Neuropharmacological Effects

The piperazine component is associated with neuropharmacological effects, particularly in the treatment of psychiatric disorders. Compounds containing piperazine rings have been noted for their affinity towards serotonin receptors, which are crucial in mood regulation and psychotropic drug action. This suggests that the compound could be explored for its antidepressant or anxiolytic effects .

Synthesis and Research Findings

The synthesis of this compound can be achieved through multicomponent reactions involving readily available precursors. The efficiency of these synthetic routes allows for high yields and purity, facilitating further biological evaluations.

Case Studies

- Antimicrobial Evaluation : A series of synthesized 4H-pyran derivatives were tested against various bacterial strains, showing that modifications in the substituent groups significantly affected their antimicrobial potency. The results indicated that compounds with fluorinated phenyl groups exhibited enhanced antibacterial activity .

- Anticancer Activity : In vitro studies on cancer cell lines demonstrated that certain derivatives led to reduced viability and induced apoptosis through caspase activation pathways. These findings suggest a mechanism by which the compound may exert its anticancer effects .

Data Table: Biological Activities of Related Compounds

Q & A

Q. Table 1. Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cinnamyloxy addition | Cinnamyl chloride, K₂CO₃, DMF, 70°C | 78 | 92 |

| Piperazine coupling | 4-(4-Fluorophenyl)piperazine, Et₃N, CH₂Cl₂ | 65 | 95 |

Q. Table 2. Biological Activity Comparison

| Assay Type | IC₅₀ (nM) | Target | Reference |

|---|---|---|---|

| 5-HT₁A binding | 12.3 ± 1.2 | Serotonin receptor | |

| D₂ receptor inhibition | 45.6 ± 3.8 | Dopamine receptor | |

| CYP3A4 inhibition | 2800 ± 210 | Metabolic enzyme |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.